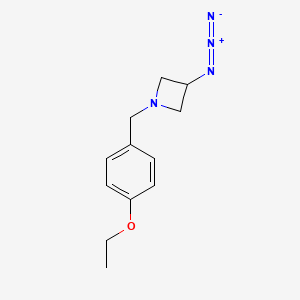

3-Azido-1-(4-ethoxybenzyl)azetidine

Overview

Description

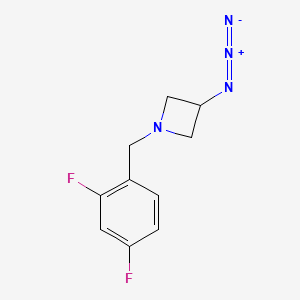

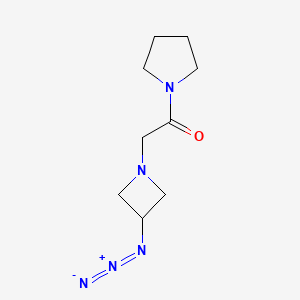

Molecular Structure Analysis

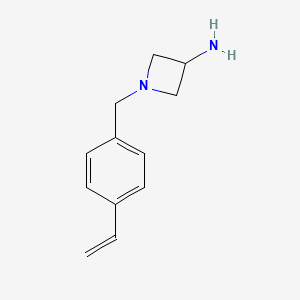

The molecular structure of “3-Azido-1-(4-ethoxybenzyl)azetidine” is based on the azetidine core, a four-membered heterocycle . The reactivity of azetidines is driven by a considerable ring strain, but they are significantly more stable than related aziridines .Chemical Reactions Analysis

The reactivity of azetidines, including “3-Azido-1-(4-ethoxybenzyl)azetidine”, is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications

Thermal Research and Explosive Applications

The compound 3-Azido-1-(4-ethoxybenzyl)azetidine can be used in thermal research, particularly in the study of melt-cast explosives . The systematic thermal behaviors of this compound have been investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that it has a low melting temperature at 78 °C .

Synthesis of Azetidines

The compound can be used in the synthesis of azetidines through the aza Paternò–Büchi reaction . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .

Construction of Energetic Materials

The compound can be used in the construction of energetic materials. Energetic materials are the key components in advanced explosives and propellants . The introduction of gemazidonitro group lead to a new compound with low glass transition temperature, which could be applied as potential energetic plasticizer .

4. Development of Antibacterial and Antimicrobial Coatings Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings .

CO2 Adsorption

The polymers resulting from the polymerization of ring-strained nitrogen containing monomers can be used for CO2 adsorption .

Chelation and Materials Templating

The polymers can also be used in chelation and materials templating .

Non-viral Gene Transfection

The polymers can be used for non-viral gene transfection . This is a method of introducing foreign DNA into cells without using a viral vector.

Improved Pharmacokinetic Properties

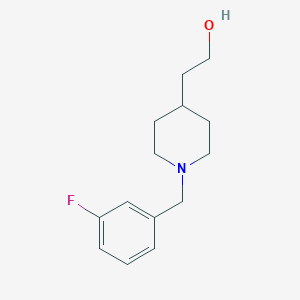

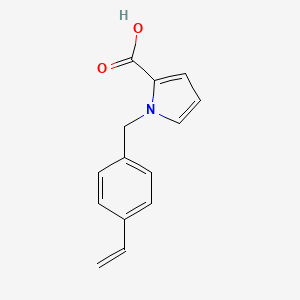

Studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .

Future Directions

Azetidines, including “3-Azido-1-(4-ethoxybenzyl)azetidine”, have seen remarkable advances in their chemistry and reactivity . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction , and exploring the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name |

3-azido-1-[(4-ethoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-17-12-5-3-10(4-6-12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVAYKYYPBDFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

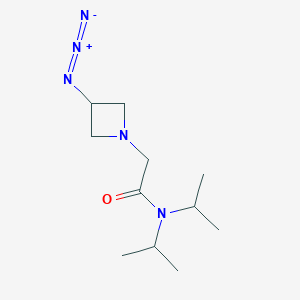

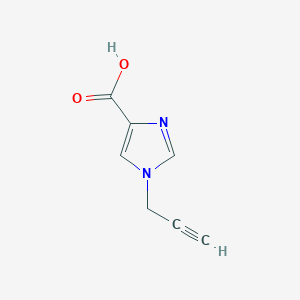

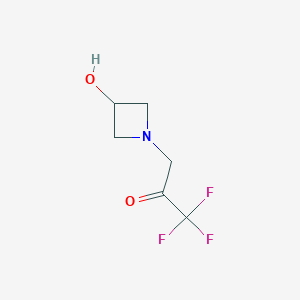

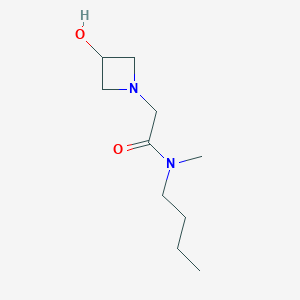

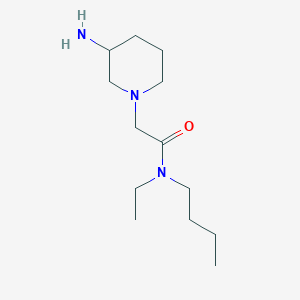

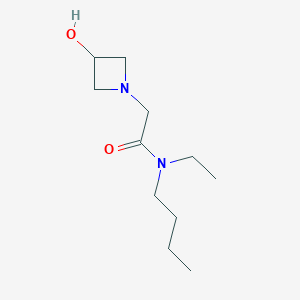

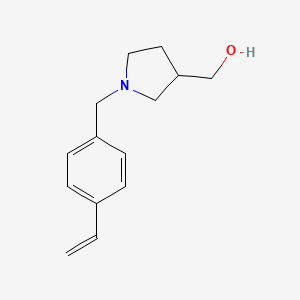

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.